3-Quinolinecarboxylic acid, 7-(3,5-dimethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-1-(2-methylphenyl)-4-oxo-
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Overview
Description
3-Quinolinecarboxylic acid, 7-(3,5-dimethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-1-(2-methylphenyl)-4-oxo- is a synthetic organic compound belonging to the quinolone class of chemicals. Quinolones are known for their broad-spectrum antibacterial properties and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarboxylic acid, 7-(3,5-dimethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-1-(2-methylphenyl)-4-oxo- typically involves multi-step organic reactions. Common synthetic routes include:
Cyclization Reactions: Starting from an appropriate aniline derivative, cyclization reactions can be employed to form the quinoline core.
Fluorination: Introduction of the fluorine atom at the 6-position can be achieved using fluorinating agents such as Selectfluor.
Piperazine Substitution: The piperazine ring can be introduced through nucleophilic substitution reactions.
Carboxylation: The carboxylic acid group is often introduced via carboxylation reactions using carbon dioxide or related reagents.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically affecting the piperazine ring or the quinoline core.
Reduction: Reduction reactions may target the carbonyl group, converting it to a hydroxyl group.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the quinoline ring and the piperazine moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules, particularly in the development of new pharmaceuticals.
Biology
Biologically, it may exhibit antibacterial, antifungal, or antiviral properties, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic effects, including antibacterial and anticancer activities.
Industry
Industrially, it may be used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action for this compound likely involves interaction with bacterial DNA gyrase or topoisomerase IV, enzymes critical for DNA replication. By inhibiting these enzymes, the compound can prevent bacterial cell division and growth.
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: Another quinolone with a similar structure but different substituents.
Levofloxacin: A fluoroquinolone with a different stereochemistry.
Norfloxacin: A quinolone with a different substitution pattern.
Uniqueness
What sets 3-Quinolinecarboxylic acid, 7-(3,5-dimethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-1-(2-methylphenyl)-4-oxo- apart is its unique combination of substituents, which may confer distinct biological activities and pharmacokinetic properties.
Properties
CAS No. |
164662-45-7 |
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Molecular Formula |
C23H24FN3O3 |
Molecular Weight |
409.5 g/mol |
IUPAC Name |
7-(3,5-dimethylpiperazin-1-yl)-6-fluoro-1-(2-methylphenyl)-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C23H24FN3O3/c1-13-6-4-5-7-19(13)27-12-17(23(29)30)22(28)16-8-18(24)21(9-20(16)27)26-10-14(2)25-15(3)11-26/h4-9,12,14-15,25H,10-11H2,1-3H3,(H,29,30) |
InChI Key |
NKLUTHUACREKSY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(N1)C)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=CC=CC=C4C)F |
Origin of Product |
United States |
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